2,4-dichloro-5-cyclohexylpyrimidine
Description
2,4-Dichloro-5-cyclohexylpyrimidine (CAS: 1563532-22-8) is a halogenated pyrimidine derivative with the molecular formula C₁₀H₁₂Cl₂N₂ and a molecular weight of 231.13 g/mol . Its structure features a pyrimidine core substituted with chlorine atoms at the 2- and 4-positions and a bulky cyclohexyl group at the 5-position. The cyclohexyl group contributes to enhanced lipophilicity, which may influence bioavailability and membrane permeability in drug design applications .
Properties
CAS No. |
1563532-22-8 |
|---|---|
Molecular Formula |
C10H12Cl2N2 |
Molecular Weight |
231.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Phosphorus oxychloride acts as both a chlorinating agent and solvent, with tertiary amines (e.g., N,N-dimethylaniline) or DMF often serving as catalysts. The reaction typically proceeds under reflux (100–110°C) for 4–24 hours, depending on the substituent’s steric and electronic effects. For example, 5-fluorouracil derivatives achieve 95% yield after 13 hours at 100°C, while methoxy-substituted analogs require 2–5 hours under similar conditions. The cyclohexyl group’s bulkiness may necessitate extended reaction times (8–12 hours) to ensure complete chlorination.
Key Steps:
-
Precursor Synthesis: 5-Cyclohexylpyrimidine-2,4-diol is synthesized via cyclocondensation of cyclohexyl-containing β-diketones (e.g., cyclohexylmalonamide) with urea or thiourea derivatives.
-
Chlorination: The dihydroxy precursor is treated with POCl₃ (3–6 equivalents) and N,N-dimethylaniline (2 equivalents) under nitrogen atmosphere.
-
Workup: The crude product is quenched in ice water, extracted with dichloromethane or toluene, and purified via distillation or recrystallization.
Challenges and Optimizations
-
Steric Hindrance: The cyclohexyl group at position 5 may slow chlorination kinetics, requiring higher POCl₃ ratios or elevated temperatures.
-
Byproduct Formation: Incomplete chlorination may yield mono- or trichloro derivatives, necessitating rigorous HPLC monitoring.
-
Solvent Selection: Dichloromethane or toluene is preferred for post-reaction extraction due to their immiscibility with aqueous POCl₃ residues.
Cross-Coupling Strategies for Cyclohexyl Group Introduction
An alternative approach involves introducing the cyclohexyl group after constructing the dichloropyrimidine core. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, are viable for this purpose.
Suzuki-Miyaura Coupling
This method employs a palladium catalyst to couple a boronic acid (cyclohexylboronic acid) with a halogenated pyrimidine (e.g., 5-bromo-2,4-dichloropyrimidine). While this route is theoretically feasible, the electron-withdrawing chlorine atoms at positions 2 and 4 may deactivate the pyrimidine ring, necessitating stringent conditions.
Typical Conditions:
Negishi Coupling
A cyclohexylzinc reagent reacts with 5-iodo-2,4-dichloropyrimidine in the presence of a nickel or palladium catalyst. This method offers better functional group tolerance but requires anhydrous conditions and specialized handling of organozinc compounds.
Ring-Formation Strategies with Cyclohexyl-Containing Building Blocks
Constructing the pyrimidine ring with the cyclohexyl group pre-installed offers a streamlined pathway. This method leverages cyclocondensation reactions between cyclohexyl-substituted diketones and nitrogen sources.
Biginelli-Type Cyclocondensation
Cyclohexylacetoacetate reacts with urea or thiourea in the presence of acidic catalysts (e.g., HCl or p-TsOH) to form 5-cyclohexyl-6-methylpyrimidine-2,4-diol. Subsequent chlorination with POCl₃ yields the target compound.
Advantages:
Limitations:
-
Limited regioselectivity may produce positional isomers.
Hantzsch Dihydropyrimidine Synthesis
Adapting the Hantzsch reaction, cyclohexylaldehyde, ethyl acetoacetate, and urea condense to form dihydropyrimidines, which are oxidized to the aromatic pyrimidine followed by chlorination. However, oxidation steps complicate scalability.
Comparative Analysis of Synthetic Routes
Key Observations:
-
Chlorination of Dihydroxy Precursors offers the highest yield and purity, making it the most industrially viable method.
-
Cross-Coupling Routes are limited by substrate availability and catalyst costs but provide flexibility for late-stage functionalization.
-
Ring-Formation Methods require optimization to minimize isomer formation but are advantageous for large-scale synthesis.
Industrial-Scale Considerations
Process Optimization
-
Catalyst Recycling: N,N-dimethylaniline can be recovered via distillation and reused, reducing costs.
-
Waste Management: Phosphorus-containing byproducts require neutralization with sodium bicarbonate to prevent environmental contamination.
-
Safety Protocols: POCl₃ handling mandates inert atmospheres and corrosion-resistant equipment (e.g., glass-lined reactors).
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-cyclohexylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2nd and 4th positions can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used. Reaction conditions typically involve heating in polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine can yield 2-amino-4-chloro-5-cyclohexylpyrimidine, while coupling with an aryl boronic acid can produce 2,4-diaryl-5-cyclohexylpyrimidine derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including 2,4-dichloro-5-cyclohexylpyrimidine. Research indicates that certain pyrimidine compounds exhibit activity against various pathogens, including multidrug-resistant strains of bacteria. For example, derivatives of pyrimidines have shown effectiveness against Staphylococcus aureus and Mycobacterium species with MIC (Minimum Inhibitory Concentration) values ranging from 0.5 to 8 μg/mL .
Anticancer Properties
Pyrimidine derivatives are extensively explored for their anticancer potential. This compound has been investigated for its role in inhibiting cancer cell proliferation. A study reported that modifications at the 2, 4, and 5 positions of the pyrimidine ring led to compounds that displayed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The structure-activity relationship (SAR) studies indicate that the presence of bulky groups like cyclohexyl enhances the inhibitory effects on tumor growth.
Enzyme Inhibition
This compound has also been studied as a dual inhibitor of specific kinases involved in cellular signaling pathways. Notably, it has shown promise as an inhibitor of PfGSK3 and PfPK6 kinases in Plasmodium falciparum, which is responsible for malaria. The inhibition of these enzymes can disrupt the life cycle of the parasite, making it a potential candidate for antimalarial drug development .
Anti-inflammatory Effects
Research has indicated that certain pyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds structurally related to this compound have displayed significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions that allow for structural modifications to enhance biological activity. Various synthetic routes have been developed to produce this compound efficiently, often involving reactions with chlorinating agents and subsequent amination processes .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-cyclohexylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Substituent Variations at the 5-Position
The 5-position substituent critically determines the physicochemical and biological properties of pyrimidine derivatives. Key analogs include:
Key Observations :
- Steric Effects : The cyclohexyl group in the target compound introduces significant steric hindrance compared to smaller alkoxy (methoxy, ethoxy) or methyl groups. This may reduce reactivity in nucleophilic substitution reactions but improve binding selectivity in protein targets .
- In contrast, the cyclohexyl group is electron-neutral, favoring hydrophobic interactions .
- Solubility : Alkoxy-substituted analogs exhibit higher aqueous solubility due to polar oxygen atoms, whereas the cyclohexyl derivative is more lipophilic, favoring lipid membrane penetration .
Halogenation Patterns
Halogenation at the 2- and 4-positions is a common feature among these compounds, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). However, additional halogenation or functionalization alters reactivity:
- 2,4,6-Trichloro-5-methoxypyrimidine (CAS: 60703-46-0): The third chlorine at the 6-position increases electrophilicity, accelerating substitution reactions but reducing stability under basic conditions .
- 5-(2-Acetoxyethyl)-2,4-dichloropyrimidine : The acetoxyethyl side chain allows for further functionalization (e.g., hydrolysis to hydroxyl groups), enabling prodrug strategies .
Cyclohexyl-Containing Pyrimidine Derivatives
Compounds with cyclohexyl moieties exhibit unique conformational properties:
- 6-Cyclohexylmethyl-2-cyclohexylsulfanyl-5-isopropylpyrimidin-4(3H)-one : The sulfur atom and isopropyl group enhance hydrogen-bonding capacity, making it suitable for crystal engineering .
- 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS: 107400-97-5): The fused pyrrolo-pyrimidine ring system increases planar rigidity, favoring intercalation in DNA-targeted therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-dichloro-5-cyclohexylpyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chlorination of pyrimidine precursors (e.g., via POCl₃ or PCl₅) followed by cyclohexyl group introduction using cyclohexylmagnesium bromide under anhydrous conditions. Key parameters include temperature control (60–100°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Optimizing reaction time and catalyst use (e.g., Lewis acids) can improve yields beyond 70% .
- Data Insight : In analogous pyrimidine syntheses, yields of 83–96% were achieved using reflux conditions and precise stoichiometry adjustments .
Q. How should researchers purify this compound to ensure high purity for biological assays?
- Methodological Answer : Purification methods include column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. HPLC analysis with a C18 column and acetonitrile/water mobile phase is recommended for purity validation (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, pyrimidine ring protons at δ 8.0–9.0 ppm).
- HRMS : For molecular ion validation (expected [M+H]⁺ at m/z 231.13) .
- IR Spectroscopy : To identify C-Cl stretches (550–750 cm⁻¹) and pyrimidine ring vibrations (1600–1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic centers at C2 and C4 positions. Solvent effects (e.g., polar aprotic solvents like DMF) and transition-state analysis help predict regioselectivity. Comparative studies with analogs (e.g., 5-ethyl or 5-fluoropyrimidines) reveal steric effects from the cyclohexyl group .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antibacterial vs. anticancer results)?
- Methodological Answer :
- Dose-Response Analysis : Test compound efficacy at varying concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Target-Specific Assays : Use enzyme inhibition assays (e.g., thymidylate synthase for anticancer activity) alongside whole-cell assays to isolate mechanisms.
- Structural Analog Comparison : Compare activity with derivatives lacking the cyclohexyl group to assess its role in membrane permeability or target binding .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute chlorine atoms with trifluoromethyl or methoxy groups to reduce metabolic cleavage.
- Prodrug Design : Introduce ester or amide linkages at the cyclohexyl moiety for controlled release.
- In Silico ADMET Prediction : Tools like SwissADME can forecast bioavailability and cytochrome P450 interactions .
Q. What experimental protocols validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- X-ray Crystallography : Resolve enzyme-ligand complexes (e.g., dihydrofolate reductase) to identify binding interactions.
- Fluorescence Quenching : Monitor changes in enzyme fluorescence upon compound binding to calculate dissociation constants (Kd) .
Data Contradiction Analysis
Q. Why do solubility measurements vary significantly between studies, and how can this be standardized?
- Methodological Answer : Solubility discrepancies arise from solvent polarity (e.g., DMSO vs. water) and pH (e.g., acidic vs. neutral conditions). Standardize protocols using the shake-flask method with UV-Vis quantification at 25°C. For low-solubility compounds, use co-solvents (e.g., 10% PEG-400) with documentation of solvent effects .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
